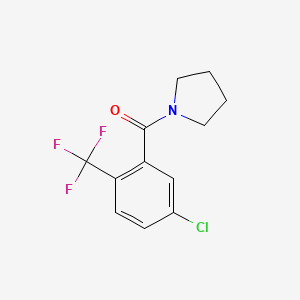

(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

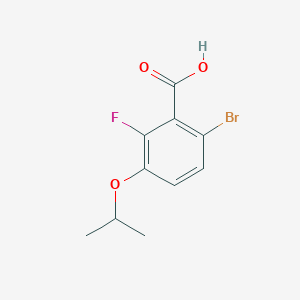

“(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the CAS Number: 2413441-11-7. It has a molecular weight of 277.67 . The IUPAC name for this compound is (5-chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, like those related to the structure of interest, are extensively utilized in medicinal chemistry due to their stereochemistry and ability to explore pharmacophore space efficiently. The non-planarity of the pyrrolidine ring enhances 3D coverage, significantly impacting the biological profile of drug candidates. Medicinal chemists have used this scaffold to develop bioactive molecules with selective target engagement, demonstrating the critical role of pyrrolidine derivatives in drug discovery and development. This review underscores the versatility of pyrrolidine in synthesizing compounds for treating human diseases, highlighting the influence of steric factors on biological activity and the importance of stereoisomerism in drug design (Li Petri et al., 2021).

Pharmacophore Design for Kinase Inhibitors

The design and synthesis of kinase inhibitors incorporating substituted imidazole scaffolds reveal the importance of structural moieties akin to (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone in drug design. These compounds exhibit selective inhibition of p38 MAP kinase, a key regulator of proinflammatory cytokines. The review highlights the role of specific structural features in achieving high binding selectivity and potency, emphasizing the utility of such compounds in therapeutic interventions (Scior et al., 2011).

Analytical Applications in HPLC

The chromatographic behavior of basic drugs on strong cation-exchange materials, including their retention mechanisms and peak shape optimization, is crucial for analyzing compounds with basic moieties similar to our compound of interest. This review covers the impact of eluent pH and ionic strength on the retention of basic analytes, providing insights into the analytical applications of such compounds in high-performance liquid chromatography (HPLC) (Flanagan et al., 2001).

Methanol as a Resource

Exploring the biotechnological applications of methanotrophs, bacteria that metabolize methane into valuable products, underscores the potential of using methanol (a product of methane oxidation) as a sustainable resource. This review discusses generating single-cell protein, biopolymers, and other valuable compounds from methane, highlighting the environmental and economic benefits of utilizing methanol and related compounds in green chemistry and biotechnology applications (Strong et al., 2015).

Zukünftige Richtungen

The future directions for research on “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .

Wirkmechanismus

Target of Action

The primary targets of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone are currently unknown. The compound is a derivative of the pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NO/c13-8-3-4-10(12(14,15)16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGUXBEXPNOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.